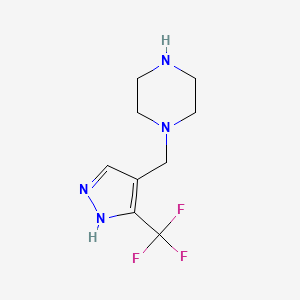

1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine

Description

Properties

IUPAC Name |

1-[[5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3N4/c10-9(11,12)8-7(5-14-15-8)6-16-3-1-13-2-4-16/h5,13H,1-4,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYGBJWNWSESQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(NN=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine, also known as Trifluoromethylphenylpiperazine, is the serotonin receptor. This compound has affinity for the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 2A, and 5-HT 2C receptors. Serotonin receptors are crucial in regulating mood, anxiety, and happiness.

Mode of Action

This compound functions as a full agonist at all serotonin receptor sites except the 5-HT 2A receptor, where it acts as a weak partial agonist or antagonist. This means that it binds to these receptors and activates them, leading to an increase in the effects of serotonin. It also binds to the serotonin transporter (SERT) and evokes the release of serotonin.

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism in the liver by enzymes such as CYP2D6, CYP1A2, and CYP3A4 These enzymes help to break down the compound and facilitate its elimination from the body

Result of Action

The activation of serotonin receptors by this compound can lead to various molecular and cellular effects. These include changes in mood and anxiety levels, as well as potential effects on thermoregulation and the cardiovascular system. .

Biochemical Analysis

Biochemical Properties

1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been found to interact with serotonin receptors, particularly the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors. These interactions are primarily agonistic, meaning that this compound mimics the action of serotonin by stimulating these receptors.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to evoke the release of serotonin, thereby affecting neurotransmission and mood regulation. Additionally, it alters thermoregulation and has weak effects on the cardiovascular system.

Biological Activity

1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Chemical Formula : C11H12F3N3

- Molecular Weight : 234.22 g/mol

- CAS Number : 1516312-66-5

The biological activity of this compound is largely attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and potentially improves binding affinity to target proteins.

Antipsychotic Activity

Research indicates that derivatives of pyrazole compounds, including those with piperazine moieties, exhibit antipsychotic properties. A study highlighted the compound's ability to inhibit glycine transporters, which are implicated in schizophrenia treatment. For instance, a related compound showed an IC50 value of 1.8 nM against GlyT1, demonstrating significant pharmacological potential in rodent models without adverse central nervous system effects .

Anti-inflammatory Activity

Several studies have evaluated the anti-inflammatory properties of pyrazole derivatives. For example, compounds similar to this compound demonstrated selective inhibition of COX enzymes, with IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac. Notably, some derivatives exhibited IC50 values as low as 0.01 μM against COX-2 .

Case Study 1: Antipsychotic Efficacy

In a controlled study involving rodent models for schizophrenia, a compound structurally related to this compound was tested. The results indicated a reduction in psychotic symptoms without the typical side effects associated with traditional antipsychotics. This suggests a favorable safety profile and efficacy in targeting glycine transport mechanisms .

Case Study 2: Anti-inflammatory Properties

A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity. The most potent compound exhibited an IC50 of 5.40 μM against COX-1 and 0.01 μM against COX-2, indicating a strong selectivity for COX-2 inhibition compared to standard treatments .

Data Tables

Preparation Methods

Synthesis of the 3-(trifluoromethyl)-1H-pyrazol-4-yl Intermediate

Trifluoromethylation of Pyrazole Derivatives:

A common approach involves the trifluoromethylation of pyrazole precursors using reagents such as 1,1,1-trifluoro-2-iodoethane in the presence of cesium carbonate in acetonitrile at elevated temperatures (~80 °C) overnight. This method yields trifluoromethyl-substituted pyrazole boronate esters, which serve as key intermediates for further functionalization.Boronic Ester Formation:

The pyrazole ring is often functionalized with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) to facilitate subsequent palladium-catalyzed cross-coupling reactions.

Reaction Conditions and Purification

Reaction Atmosphere:

Nitrogen or argon atmosphere is preferred to prevent oxidation and moisture interference during sensitive coupling reactions.Temperature and Time:

Typical reaction temperatures range from room temperature to 80 °C, with reaction times spanning from 2 hours to overnight (12-16 hours), depending on the method.Purification Techniques:

After reaction completion, the mixture is often quenched with water and extracted with organic solvents such as dichloromethane (DCM). The combined organic layers are dried over sodium sulfate, concentrated under reduced pressure, and purified by flash chromatography using silica gel columns with gradients of ethyl acetate and petroleum ether or by mass-directed reverse phase chromatography with acetonitrile-water mixtures containing 0.1% trifluoroacetic acid (TFA).

Representative Experimental Data Table

Research Findings and Analytical Characterization

Spectroscopic Analysis:

The synthesized compound is typically characterized by ^1H NMR, ^13C NMR, and mass spectrometry (MS). For example, LRMS (ESI) shows molecular ion peaks consistent with the calculated molecular weight of the compound.Yields and Purity:

Yields vary depending on the specific route and scale but generally range from moderate to high (75-90% for alkylation steps). Purification methods ensure high purity suitable for biological testing.Biological Relevance: Compounds containing trifluoromethyl-pyrazole and piperazine moieties have demonstrated significant biological activities, including fungicidal and kinase inhibitory effects, highlighting the importance of efficient synthetic access.

Q & A

Q. What are the common synthetic routes for introducing the trifluoromethylpyrazole moiety into piperazine derivatives?

The trifluoromethylpyrazole group is typically introduced via nucleophilic substitution or copper-catalyzed "click" chemistry. For example, propargyl bromide can react with a piperazine precursor in DMF with K₂CO₃ as a base, followed by TLC monitoring (hexane:ethyl acetate) and purification via silica gel chromatography . Optimizing reaction time (6–7 hours) and stoichiometry (1.2 equiv. of alkylating agents) improves yields.

Q. Which analytical techniques are critical for confirming the structure of 1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the piperazine ring’s substitution pattern and trifluoromethyl group integration. Mass spectrometry (MS) confirms molecular weight, while thin-layer chromatography (TLC) monitors reaction progress. For example, a 1:2 hexane:ethyl acetate solvent system effectively separates intermediates .

Q. How can researchers mitigate byproduct formation during piperazine alkylation?

Byproduct formation is minimized by controlling reaction stoichiometry (e.g., using 1.2 equiv. of azidobenzene derivatives in click reactions) and employing anhydrous Na₂SO₄ to dry organic extracts. Column chromatography with silica gel (ethyl acetate:hexane gradients) further purifies the product .

Advanced Research Questions

Q. How can conflicting spectroscopic data for piperazine derivatives be resolved?

Contradictions in NMR or MS data often arise from rotational isomers or residual solvents. Use high-resolution MS to distinguish isotopic patterns and variable-temperature NMR to assess conformational flexibility. For example, splitting patterns in aromatic regions (δ 6.69–7.99 ppm) may indicate steric hindrance from the trifluoromethyl group .

Q. What strategies optimize reaction yields in multi-step syntheses involving piperazine intermediates?

Yield optimization requires stepwise monitoring:

- Alkylation: Use propargyl bromide in DMF with K₂CO₃ at room temperature for 6–7 hours .

- Click Chemistry: Employ CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) system to accelerate triazole formation .

- Purification: Gradient elution in column chromatography (ethyl acetate:hexane from 1:8 to 1:2) resolves closely related impurities .

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of pyrazole-piperazine hybrids?

The electron-withdrawing trifluoromethyl group reduces pyrazole ring electron density, directing electrophilic substitution to the N-methyl position. This alters regioselectivity in cross-coupling reactions, as seen in Suzuki-Miyaura couplings where Pd catalysts preferentially target the less hindered pyrazole site .

Q. What experimental designs are recommended for evaluating the biological activity of this compound?

- In Silico Docking: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity toward targets like tyrosine kinases or GPCRs .

- In Vitro Assays: Screen for antimicrobial activity via microbroth dilution (MIC values) or anticancer activity via MTT assays against HeLa or MCF-7 cell lines .

- Metabolic Stability: Assess hepatic metabolism using human liver microsomes and LC-MS to identify major metabolites .

Methodological Guidance

Q. How should researchers address low reproducibility in piperazine sulfonylation reactions?

Ensure strict control of reaction parameters:

- Temperature: Maintain 0–5°C during sulfonyl chloride addition to prevent side reactions.

- Solvent: Use anhydrous DCM to avoid hydrolysis of the sulfonating agent.

- Catalyst: Add DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .

Q. What computational tools aid in predicting the pharmacokinetic properties of this compound?

Tools like SwissADME or ADMETLab 2.0 predict logP (lipophilicity), BBB permeability, and CYP450 inhibition. For instance, the trifluoromethyl group increases logP (~2.5), suggesting moderate blood-brain barrier penetration .

Q. How can regioselectivity challenges in pyrazole functionalization be overcome?

- Directing Groups: Introduce temporary protecting groups (e.g., SEM-Cl) to block undesired reaction sites.

- Metal Catalysis: Use Pd(OAc)₂ with XPhos ligand for selective C–H arylation at the pyrazole 5-position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.